molecular formula C10H8N4 B8651618 7-(Azidomethyl)quinoline CAS No. 773092-53-8

7-(Azidomethyl)quinoline

Cat. No. B8651618
Key on ui cas rn: 773092-53-8
M. Wt: 184.20 g/mol
InChI Key: PKJSLEKHGKOBEK-UHFFFAOYSA-N
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Patent
US08076345B2

Procedure details

7-(Azidomethyl)quinoline (1.1 g, 5.7 mmol) was hydrogenated (1 atm) in the presence of Raney nickel (1.5 g, 26 mmol) in methanol (30 mL) until completion of the reaction. Catalyst was filtered off and the filtrate was concentrated under reduced pressure to a yellow oil which was dissolved in EtOAc (32 mL) and extracted with 1N hydrochloric acid (3×32 mL). The combined acidic aqueous phases were adjust to pH˜10 with 1N sodium hydroxide solution, and extracted with EtOAc (3×35 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford a white solid (0.89 g, 94%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][CH:11]=[N:12]2)=[CH:7][CH:6]=1)=[N+]=[N-]>[Ni].CO>[N:12]1[C:13]2[C:8](=[CH:7][CH:6]=[C:5]([CH2:4][NH2:1])[CH:14]=2)[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=C2C=CC=NC2=C1
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until completion of the reaction
FILTRATION
Type
FILTRATION
Details
Catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a yellow oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in EtOAc (32 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N hydrochloric acid (3×32 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×35 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=C(C=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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